![molecular formula C16H14FNO4 B5818803 methyl 2-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B5818803.png)

methyl 2-{[(2-fluorophenoxy)acetyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

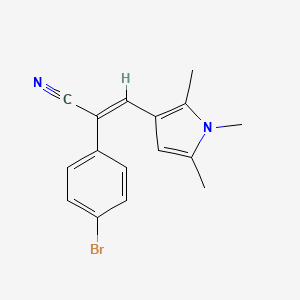

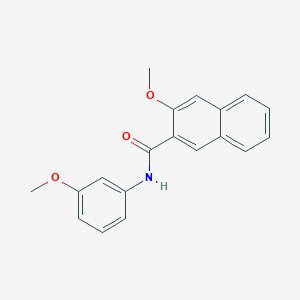

“Methyl 2-{[(2-fluorophenoxy)acetyl]amino}benzoate” is a chemical compound with the molecular formula C16H14FNO4 . It has an average mass of 303.285 Da and a monoisotopic mass of 303.090698 Da .

Molecular Structure Analysis

The molecular structure of “methyl 2-{[(2-fluorophenoxy)acetyl]amino}benzoate” consists of a benzoate core with an acetyl-amino group at the 2-position and a fluorophenoxy group attached to the acetyl group .Physical And Chemical Properties Analysis

“Methyl 2-{[(2-fluorophenoxy)acetyl]amino}benzoate” has a density of 1.5±0.1 g/cm3, a boiling point of 548.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has a polar surface area of 65 Å2 and a molar volume of 249.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Salinity-Induced Senescence Delay in Rice

The compound has been implicated in the regulation of chlorophyll degradation, which is a critical process in plant senescence. Research suggests that the receptor for Activated C Kinase1B (RACK1B), which may be affected by this compound, delays salinity-induced senescence in rice leaves by maintaining chlorophyll levels .

Regulation of Environmental Stress Signal Transduction

RACK1 proteins, potentially modulated by “CBKinase1_007619”, are known to regulate diverse environmental stress signal transduction pathways. This includes interactions with proteins in salt stress and Light-Harvesting Complex (LHC) pathways, which are vital for plant adaptation to environmental changes .

Impairment of Fertility in Rice through ROS Signaling

The compound is associated with the NADPH-dependent reactive oxygen species (ROS) signaling pathway. Alterations in RACK1 expression, which could be influenced by “CBKinase1_007619”, have been shown to impair fertility in rice by affecting pollen viability and spikelet morphology .

Seed Germination and Growth

RACK1, which may interact with “CBKinase1_007619”, plays a role in multiple plant growth aspects, including seed germination. The compound’s influence on RACK1 could provide insights into optimizing conditions for seed germination and early plant development .

Flowering and Developmental Pathways

The compound’s interaction with RACK1 proteins could modulate flowering and other developmental pathways in plants. This is particularly relevant for agricultural research where timing and success of flowering are crucial for crop yields .

Photosynthesis Adaptation Mechanisms

Research indicates that RACK1 proteins, potentially influenced by “CBKinase1_007619”, are involved in the state transition of photosynthesis. This is essential for plant adaptation to fluctuating light conditions, which can impact photosynthetic efficiency and overall plant health .

Antioxidant Enzyme Activity Regulation

The compound may affect the balance of ROS and antioxidant enzymes in plants. This balance is critical for maintaining cellular health and preventing oxidative damage, which can have significant implications for plant stress tolerance .

Chlorophyll Metabolism in Stress Conditions

“CBKinase1_007619” could play a role in the molecular mechanisms of chlorophyll metabolism under stress conditions. Understanding this process is key to developing strategies to mitigate the effects of environmental stressors on important cereal crops .

Wirkmechanismus

Eigenschaften

IUPAC Name |

methyl 2-[[2-(2-fluorophenoxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO4/c1-21-16(20)11-6-2-4-8-13(11)18-15(19)10-22-14-9-5-3-7-12(14)17/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJPIEYTEHQIAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole](/img/structure/B5818720.png)

![4-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5818722.png)

![4-[(2,5-dimethylphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5818725.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5818745.png)

![1-(4-methylphenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5818747.png)

![1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5818754.png)

![1-{5-[(6-chloro-2H-chromen-3-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}ethane-1,2-diol](/img/structure/B5818766.png)

![2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5818792.png)